molecular formula C24H18ClN5O4 B12038271 3-(3-((2-CL-Benzyl)oxy)PH)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

3-(3-((2-CL-Benzyl)oxy)PH)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12038271
M. Wt: 475.9 g/mol
InChI Key: BZJNRXJISJKTHI-VULFUBBASA-N
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Description

3-(3-((2-Chlorobenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((2-Chlorobenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole derivative with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the nitrobenzylidene group: This is typically done by reacting the pyrazole derivative with 3-nitrobenzaldehyde in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Products may include hydroxylated derivatives.

    Reduction: Products may include amine derivatives.

    Substitution: Products may include substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.

    Material Science: These compounds can be used in the synthesis of novel materials with unique properties.

Biology

    Antimicrobial Agents: Pyrazole derivatives have been studied for their antimicrobial properties.

    Anti-inflammatory Agents: These compounds have shown potential as anti-inflammatory agents.

Medicine

    Drug Development: Pyrazole derivatives are being explored for their potential as therapeutic agents in various diseases.

Industry

    Agriculture: These compounds can be used in the development of agrochemicals.

    Pharmaceuticals: They are used in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 3-(3-((2-Chlorobenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3-((2-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide: Lacks the nitrobenzylidene group.

    3-(3-((2-Chlorobenzyl)oxy)phenyl)-N’-(3-methylbenzylidene)-1H-pyrazole-5-carbohydrazide: Contains a methyl group instead of a nitro group.

Uniqueness

The presence of the nitrobenzylidene group in 3-(3-((2-Chlorobenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide may confer unique biological activities and chemical reactivity compared to similar compounds. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H18ClN5O4

Molecular Weight

475.9 g/mol

IUPAC Name

3-[3-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H18ClN5O4/c25-21-10-2-1-6-18(21)15-34-20-9-4-7-17(12-20)22-13-23(28-27-22)24(31)29-26-14-16-5-3-8-19(11-16)30(32)33/h1-14H,15H2,(H,27,28)(H,29,31)/b26-14+

InChI Key

BZJNRXJISJKTHI-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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